molecular formula C3H6BrNO2 B13609202 (S)-2-Amino-3-bromopropanoic acid

(S)-2-Amino-3-bromopropanoic acid

Cat. No.: B13609202
M. Wt: 167.99 g/mol
InChI Key: ORQLXCMGAMWKMJ-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-3-bromopropanoic acid is an organic compound that belongs to the class of alpha-amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a bromine atom attached to the third carbon atom of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-bromopropanoic acid typically involves the bromination of alanine. One common method is the reaction of L-alanine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via the formation of an intermediate bromonium ion, which subsequently undergoes nucleophilic attack by the amino group to yield the desired product.

Industrial Production Methods: Industrial production of (2S)-2-amino-3-bromopropanoic acid may involve more scalable and efficient processes, such as continuous flow synthesis or the use of biocatalysts to achieve higher yields and purity. These methods are designed to optimize reaction conditions, minimize waste, and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-3-bromopropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation Reactions: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or ammonia can be used under mild conditions to achieve substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution: Formation of 2-amino-3-hydroxypropanoic acid or 2-amino-3-aminopropanoic acid.

    Oxidation: Formation of 2-amino-3-bromo-2-oxo-propanoic acid.

    Reduction: Formation of 2-amino-3-bromopropanol.

Scientific Research Applications

(2S)-2-Amino-3-bromopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-bromopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    (2S)-2-Amino-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of bromine.

    (2S)-2-Amino-3-iodopropanoic acid: Similar structure but with an iodine atom instead of bromine.

    (2S)-2-Amino-3-fluoropropanoic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: (2S)-2-Amino-3-bromopropanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C3H6BrNO2

Molecular Weight

167.99 g/mol

IUPAC Name

(2S)-2-amino-3-bromopropanoic acid

InChI

InChI=1S/C3H6BrNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1

InChI Key

ORQLXCMGAMWKMJ-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)Br

Canonical SMILES

C(C(C(=O)O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.